



# Application Notes and Protocols: VMD-928 Clinical Trial

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available clinical trial information for **VMD-928**, an investigational oral therapeutic. The protocols outlined are based on publicly accessible data from the Phase 1 clinical trial (NCT03556228).

### Introduction

VMD-928 is a first-in-class, oral, allosteric, and irreversible selective inhibitor of Tropomyosin receptor kinase A (TrkA), a protein encoded by the NTRK1 gene.[1][2][3][4] Upregulation of the TrkA signaling pathway is an oncogenic driver in various tumor types.[1][2] VMD-928 acts as a molecular glue, binding two TrkA proteins together, which leads to the inhibition of TrkA function and its downstream signaling pathways, including activated ERK.[1][2] This novel mechanism of action offers a potential therapeutic strategy for patients with advanced solid tumors or lymphoma, particularly those with TrkA protein overexpression.[1][2]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from the Phase 1 dose-escalation study of VMD-928.[1][2]

Table 1: VMD-928 Dose Escalation and Recommended Phase 2 Dose (RP2D)



| Dose Level                         | Daily Dosage                 | Administration               | Notes                                                                                    |
|------------------------------------|------------------------------|------------------------------|------------------------------------------------------------------------------------------|
| Dose Escalation<br>Cohorts         | 300 mg/day to 2400<br>mg/day | Oral                         | Four dose escalation cohorts were evaluated in non-biomarker-selected patients.[1][2]    |
| Maximum Tolerated Dose Level       | 2400 mg/day                  | Oral                         | One dose-limiting toxicity (DLT) of elevated bilirubin, AST, and ALT was observed.[1][2] |
| De-escalated Dose                  | 1200 mg/day                  | Oral (divided doses)         | The dose was de-<br>escalated following<br>the DLT at the highest<br>dose.[1][2]         |
| Recommended Phase<br>2 Dose (RP2D) | 1200 mg/day                  | Oral (600 mg twice<br>daily) | This dose was well-<br>tolerated with mainly<br>gastrointestinal side<br>effects.[1][2]  |

Table 2: Pharmacokinetic Parameter

| Parameter                       | Value Range      | Notes                                              |
|---------------------------------|------------------|----------------------------------------------------|
| Trough Concentrations (Ctrough) | 5.3 to 727 ng/mL | Observed across the dose escalation cohorts.[1][2] |

# **Experimental Protocols**

The following are generalized protocols based on the Phase 1 clinical trial design for VMD-928.

1. Patient Selection and Enrollment Protocol

## Methodological & Application





 Objective: To enroll adult patients with advanced solid tumors or lymphoma for which no standard or curative therapy exists.[5][6][7]

#### Inclusion Criteria:

- Histologically or cytologically confirmed diagnosis of a solid tumor or lymphoma that is non-responsive to or has progressed after standard therapy.[6][7]
- Eastern Cooperative Oncology Group (ECOG) Performance Status of 0 or 1.[7]
- Ability to take oral medication.[6][7]
- Adequate organ system function.[6][7]
- Availability of archival tumor tissue or consent for a pre-treatment tumor biopsy for TrkA expression analysis.[5][7]

#### Exclusion Criteria:

- Receipt of chemotherapy with delayed toxicity within the last 14 days (six weeks for nitrosourea or mitomycin C).[5][8]
- Receipt of radiation, immunotherapy, biologic therapy, surgery, or tumor embolization within the past 2 weeks.[5][8]
- Receipt of an investigational anticancer drug within 14 days or 5 half-lives of the agent,
   whichever is longer, prior to the first dose of VMD-928.[5][8]

#### 2. Dose Escalation and RP2D Determination Protocol

- Objective: To assess the safety and tolerability of VMD-928 and determine the recommended phase 2 dose (RP2D).[1][2]
- Methodology:
  - Enroll non-biomarker-selected patients into sequential dose escalation cohorts, starting at 300 mg/day and escalating to 2400 mg/day.[1][2]



- Administer VMD-928 orally.
- Monitor patients for dose-limiting toxicities (DLTs).
- Based on the safety and tolerability profile, identify the maximum tolerated dose (MTD)
   and the RP2D.[1][2]
- 3. Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessment Protocol
- Objective: To characterize the PK and PD of VMD-928.[1][2][3][4]
- Methodology:
  - Collect blood samples at specified time points to determine plasma concentrations of VMD-928, including trough concentrations (Ctrough).[1][2]
  - Collect tumor biopsies before and after treatment to assess the biological activity of VMD-928.[5][7][8]
  - Analyze the inhibition of downstream effectors of TrkA signaling, such as activated ERK, in tumor tissue.[1][2]
- 4. Antitumor Activity Assessment Protocol
- Objective: To assess the preliminary antitumor activity of VMD-928.[1][2]
- Methodology:
  - Enroll patients in expansion cohorts at the RP2D, with a focus on biomarker-selected patients with tumors exhibiting high TrkA protein expression.[1][2]
  - Perform tumor assessments at baseline and regular intervals during treatment using standard imaging techniques (e.g., CT, MRI).
  - Evaluate tumor response based on established criteria (e.g., RECIST).

## **Visualizations**





Click to download full resolution via product page

Caption: VMD-928 Mechanism of Action.





Click to download full resolution via product page

Caption: VMD-928 Phase 1 Clinical Trial Workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]



- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective TrkA Inhibitor VMD-928 to Treat TrkA Overexpression Driven Solid Tumors or Lymphoma | Clinical Research Trial Listing [centerwatch.com]
- 6. clinicaltrial.be [clinicaltrial.be]
- 7. Selective TrkA Inhibitor VMD-928 to Treat TrkA Overexpression Driven Solid Tumors or Lymphoma [ctv.veeva.com]
- 8. bcan.org [bcan.org]
- To cite this document: BenchChem. [Application Notes and Protocols: VMD-928 Clinical Trial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617439#vmd-928-clinical-trial-dosage-information]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com